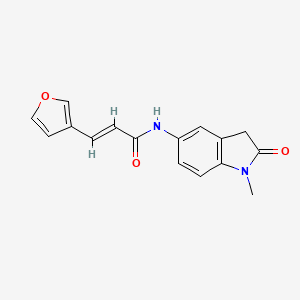
(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide is a synthetic organic compound that features a furan ring and an indolinone moiety connected via an acrylamide linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-3-carboxaldehyde and 1-methyl-2-oxoindoline-5-carboxylic acid.
Formation of Acrylamide Linkage: The key step involves the formation of the acrylamide linkage. This can be achieved through a condensation reaction between the furan-3-carboxaldehyde and the amine group of 1-methyl-2-oxoindoline-5-carboxylic acid in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-3-carboxylic acid derivatives.
Reduction: The acrylamide linkage can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the furan ring.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and indolinone moieties may play a role in binding to these targets, leading to modulation of their activity.
類似化合物との比較
(E)-3-(furan-3-yl)-N-(2-oxoindolin-5-yl)acrylamide: Lacks the methyl group on the indolinone moiety.
(E)-3-(thiophen-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide: Contains a thiophene ring instead of a furan ring.
(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-3-yl)acrylamide: The position of the oxo group on the indolinone moiety is different.
Uniqueness: (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide is unique due to the presence of both the furan ring and the 1-methyl-2-oxoindolin-5-yl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-14-4-3-13(8-12(14)9-16(18)20)17-15(19)5-2-11-6-7-21-10-11/h2-8,10H,9H2,1H3,(H,17,19)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMRDSMMHFEMAM-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2834449.png)
![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B2834453.png)
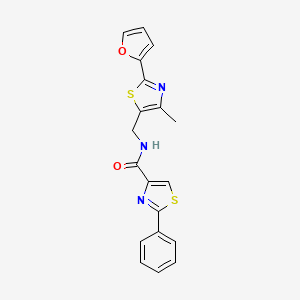
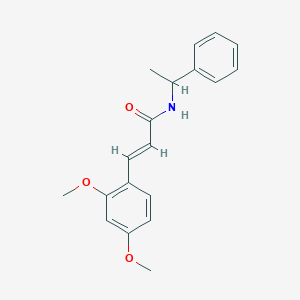
![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)
![N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834457.png)
![2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-methylacetamide](/img/structure/B2834458.png)
![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)
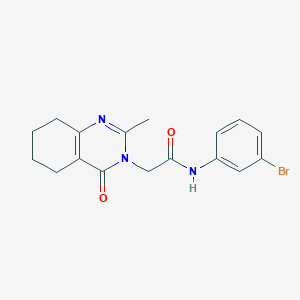
![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2834461.png)
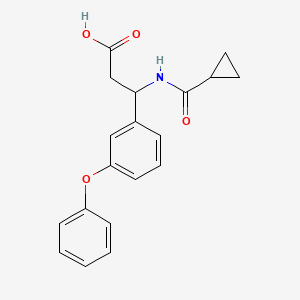
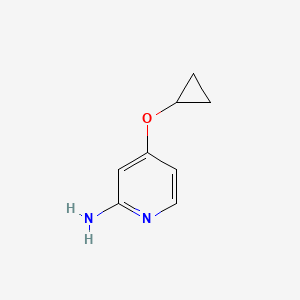
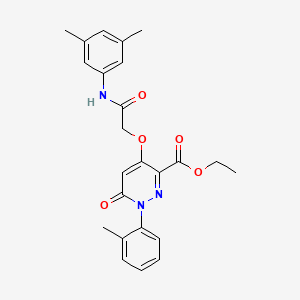
![3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2834470.png)
